
4,4,6-Trimethyl-2-octyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-octyl-1,3-dioxane: is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol . It is a colorless liquid with a density of 0.854±0.06 g/cm³ and a boiling point of 267.4±8.0 °C . This compound is part of the dioxane family, which are cyclic ethers known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-octyl-1,3-dioxane typically involves the reaction of 2-octanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites , can enhance the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,6-Trimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the dioxane into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-octyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which 4,4,6-Trimethyl-2-octyl-1,3-dioxane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond acceptor due to the presence of oxygen atoms in the dioxane ring. This property allows it to participate in hydrogen bonding with other molecules, influencing their reactivity and stability. Additionally, the compound’s cyclic structure provides rigidity, which can affect the conformational dynamics of molecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
4,4,6-Trimethyl-1,3-dioxane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,4,6-Trimethyl-1,3-dioxane: Another structural isomer with different substitution patterns on the dioxane ring.
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group instead of an octyl group, altering its chemical properties and applications.
Uniqueness: 4,4,6-Trimethyl-2-octyl-1,3-dioxane is unique due to the presence of the octyl group, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of fragrances and flavors.
Eigenschaften
CAS-Nummer |
5452-12-0 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-14-16-13(2)12-15(3,4)17-14/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
GYOVKTWOJRRTOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1OC(CC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)

![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
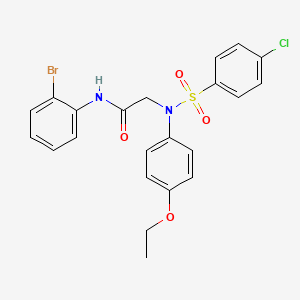
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
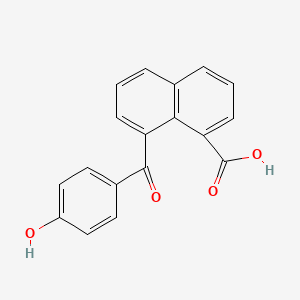
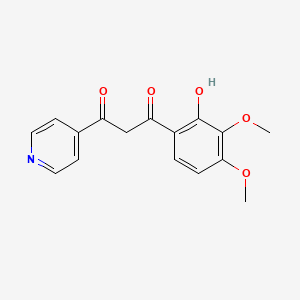
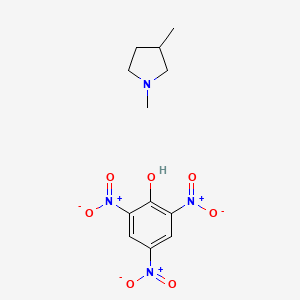
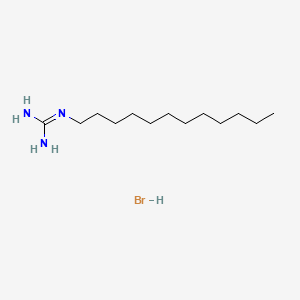
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)


